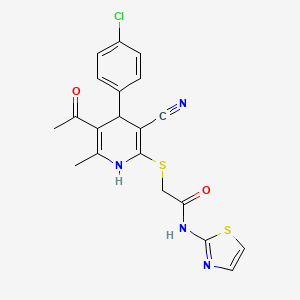

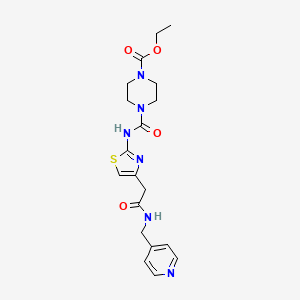

![molecular formula C26H25N5O6 B2480103 (Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534567-81-2](/img/structure/B2480103.png)

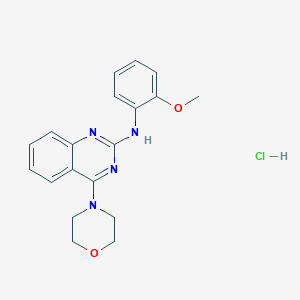

(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Complex organic molecules like "(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate" are often synthesized for their unique chemical and physical properties, which can be leveraged in various scientific and industrial applications. These molecules are typically characterized by their intricate structure, involving multiple rings, functional groups, and stereoisomers, which contribute to their diverse reactivity and properties (Mohamed, 2021).

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, cycloadditions, and nucleophilic substitutions are commonly employed. For molecules similar to the one , the synthesis might involve the formation of pyrido[1,2-a:2',3'-d]pyrimidine rings through a series of carefully orchestrated reactions, ensuring the correct placement of functional groups and the establishment of the desired stereochemistry (Yavari et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like NMR spectroscopy, X-ray crystallography, and IR spectroscopy. These methods provide insights into the arrangement of atoms, the configuration of stereo centers, and the presence of particular functional groups. The structure significantly influences the chemical reactivity and physical properties of the molecule (Wu et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of a compound like "this compound" is influenced by its functional groups. Nitro groups, for instance, can undergo reduction reactions, while imino groups might participate in nucleophilic addition reactions. The compound's behavior in synthetic pathways can reveal much about its reactivity and potential applications (Bratušek et al., 2003).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are crucial for understanding how a compound behaves in different environments and for its purification. These properties are determined by the molecule's molecular structure and intermolecular forces (Klimova et al., 2012).

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their oxidative derivatives have been synthesized and tested for in vitro antitumor activity against six human tumor cell lines, demonstrating biological specificity towards certain cell lines at doses lower than cis-platin IC50's (Klimova et al., 2012).

- Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been synthesized, showcasing the versatility of ethyl 2-(benzo[d]thazol-2-yl)acetate in heterocyclic chemistry, leading to the production of compounds with potential for further chemical modifications and evaluations (Mohamed, 2021).

Anticancer Activity

- The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been reported, with the compounds being evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, where several compounds displayed potent activity (Abdel-Motaal et al., 2020).

Magnetic Properties

- The magnetic properties of nitronyl nitroxide and its imino analog have been studied, revealing different magnetic behaviors based on crystal packing and spin distribution, indicating the potential for designing materials with specific magnetic properties (Panthou et al., 1993).

Antimicrobial Activity

- Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential, demonstrating the relevance of structural modifications on biological activities (Deohate & Palaspagar, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O6/c1-4-6-12-30-22-18(25(33)29-13-8-7-9-21(29)27-22)15-19(26(34)37-5-2)23(30)28-24(32)17-11-10-16(3)20(14-17)31(35)36/h7-11,13-15H,4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZPEHKRIXRPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

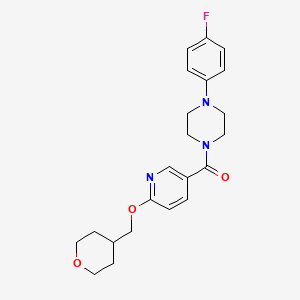

![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

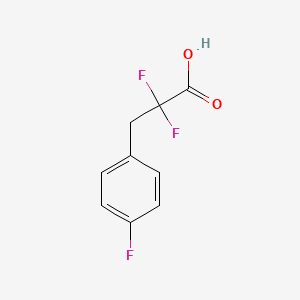

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)